molecular formula C15H17NO4S B1387430 Ethyl 7-hydroxy-6-methyl-2-(propionylamino)-1-benzothiophene-3-carboxylate CAS No. 1171911-85-5

Ethyl 7-hydroxy-6-methyl-2-(propionylamino)-1-benzothiophene-3-carboxylate

Cat. No. B1387430
CAS RN: 1171911-85-5
M. Wt: 307.4 g/mol
InChI Key: CGKBNCOLUOTZNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-hydroxy-6-methyl-2-(propionylamino)-1-benzothiophene-3-carboxylate (EHPBC) is an organic compound that is used in a wide variety of scientific research applications. It is a derivative of benzothiophene, a heterocyclic aromatic compound that is used as a starting material in the synthesis of numerous pharmaceuticals. EHPBC is a highly versatile compound that is used in many different fields, such as organic synthesis, medicinal chemistry, materials science, and biochemistry.

Scientific Research Applications

Ethyl 7-hydroxy-6-methyl-2-(propionylamino)-1-benzothiophene-3-carboxylate is used in numerous scientific research applications, such as organic synthesis, medicinal chemistry, materials science, and biochemistry. It is used in the synthesis of a variety of pharmaceuticals, including antifungal agents, anti-inflammatory agents, and anticonvulsants. It is also used in the synthesis of fluorescent dyes, which are used in fluorescence microscopy. In addition, Ethyl 7-hydroxy-6-methyl-2-(propionylamino)-1-benzothiophene-3-carboxylate is used in the synthesis of polymers and other materials for use in biomedical and environmental applications.

Mechanism Of Action

Ethyl 7-hydroxy-6-methyl-2-(propionylamino)-1-benzothiophene-3-carboxylate acts as an electrophilic reagent in organic synthesis, meaning that it can react with nucleophiles such as amines, alcohols, and carboxylic acids. It can also act as a nucleophile, meaning that it can react with electrophiles such as electrophilic halides. In addition, Ethyl 7-hydroxy-6-methyl-2-(propionylamino)-1-benzothiophene-3-carboxylate can act as a catalyst in a variety of reactions, such as the Diels-Alder reaction and the Heck reaction.
Biochemical and Physiological Effects
Ethyl 7-hydroxy-6-methyl-2-(propionylamino)-1-benzothiophene-3-carboxylate has been studied for its potential biochemical and physiological effects. Studies have shown that Ethyl 7-hydroxy-6-methyl-2-(propionylamino)-1-benzothiophene-3-carboxylate can inhibit the growth of certain bacteria and fungi, and can also act as an antioxidant. In addition, Ethyl 7-hydroxy-6-methyl-2-(propionylamino)-1-benzothiophene-3-carboxylate has been shown to reduce inflammation and to have anti-cancer properties.

Advantages And Limitations For Lab Experiments

The main advantage of using Ethyl 7-hydroxy-6-methyl-2-(propionylamino)-1-benzothiophene-3-carboxylate in lab experiments is its versatility. It can be used in a variety of reactions, and can be used as a catalyst, an electrophile, or a nucleophile. In addition, Ethyl 7-hydroxy-6-methyl-2-(propionylamino)-1-benzothiophene-3-carboxylate is relatively stable, and can be stored for extended periods of time without significant degradation. The main limitation of using Ethyl 7-hydroxy-6-methyl-2-(propionylamino)-1-benzothiophene-3-carboxylate in lab experiments is its cost, as it is relatively expensive compared to other compounds.

Future Directions

Ethyl 7-hydroxy-6-methyl-2-(propionylamino)-1-benzothiophene-3-carboxylate has a wide range of potential applications in scientific research. One potential future direction is the development of new pharmaceuticals based on Ethyl 7-hydroxy-6-methyl-2-(propionylamino)-1-benzothiophene-3-carboxylate. In addition, Ethyl 7-hydroxy-6-methyl-2-(propionylamino)-1-benzothiophene-3-carboxylate could be used in the synthesis of new materials for use in biomedical and environmental applications. Furthermore, Ethyl 7-hydroxy-6-methyl-2-(propionylamino)-1-benzothiophene-3-carboxylate could be used in the synthesis of new fluorescent dyes for use in fluorescence microscopy. Finally, further research could be conducted to explore the potential biochemical and physiological effects of Ethyl 7-hydroxy-6-methyl-2-(propionylamino)-1-benzothiophene-3-carboxylate.

properties

IUPAC Name

ethyl 7-hydroxy-6-methyl-2-(propanoylamino)-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-4-10(17)16-14-11(15(19)20-5-2)9-7-6-8(3)12(18)13(9)21-14/h6-7,18H,4-5H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKBNCOLUOTZNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C2=C(S1)C(=C(C=C2)C)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-hydroxy-6-methyl-2-(propionylamino)-1-benzothiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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